hrdB protein - 146409-37-2

hrdB protein

Catalog Number: EVT-1519761
CAS Number: 146409-37-2
Molecular Formula: C17H28N4O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

HrdB protein, a significant component in the regulation of gene expression, plays a crucial role in various biological processes, particularly in the context of bacterial systems. It is a transcription factor that influences the expression of genes involved in primary metabolism and vegetative growth. HrdB is primarily studied in the bacterium Streptomyces, where it has been shown to control a variety of gene groups essential for cellular functions .

Source

HrdB protein is predominantly found in Streptomyces species, which are known for their complex life cycles and ability to produce a wide range of bioactive compounds, including antibiotics. The regulation of HrdB is vital for maintaining metabolic balance and facilitating the organism's growth and development under varying environmental conditions .

Classification

HrdB belongs to the family of transcription factors that modulate gene expression by binding to specific DNA sequences. It is classified as a sigma factor, which is a protein needed for the initiation of transcription in bacteria. Sigma factors are essential for recognizing promoter regions on DNA, thereby influencing the transcriptional activity of downstream genes .

Synthesis Analysis

Methods

The synthesis of HrdB protein involves several key steps, primarily focused on ribosome profiling techniques that analyze translation rates and protein synthesis dynamics. Ribosome profiling allows researchers to capture snapshots of ribosome positions on mRNA, providing insights into translation initiation and elongation rates.

  1. Ribosome Profiling: This method involves arresting translation elongation using cycloheximide, followed by cell lysis and digestion of unprotected mRNA regions. The remaining ribosome-protected mRNA fragments are sequenced to determine ribosome occupancy along transcripts .
  2. Chemical Kinetic Methods: These methods use analytical expressions derived from ribosome profiling data to estimate translation initiation and codon translation rates without extensive simulations .

Technical Details

The analysis often employs optimization-based methods that fit functions to ribosome profiling reads, extracting typical translation times for codons. This process involves normalizing ribosome density data and applying statistical models to derive meaningful biological insights .

Molecular Structure Analysis

Structure

Data

Current studies focus on mapping the regulon controlled by HrdB in Streptomyces, identifying target genes and their regulatory mechanisms. Functional analysis indicates that HrdB influences numerous genes necessary for metabolic processes .

Chemical Reactions Analysis

Reactions

HrdB participates in various biochemical reactions related to transcription regulation. Its primary function involves binding to promoter regions of target genes, facilitating or inhibiting RNA polymerase binding, thus regulating gene expression.

Technical Details

The mechanism by which HrdB exerts its regulatory effects typically involves conformational changes upon binding to DNA, which can either promote or hinder the recruitment of RNA polymerase depending on the context and specific gene targets .

Mechanism of Action

Process

The action mechanism of HrdB revolves around its role as a sigma factor:

  1. Binding: HrdB binds to specific promoter regions on DNA.
  2. Recruitment: It recruits RNA polymerase to initiate transcription.
  3. Regulation: Depending on the cellular conditions and environmental signals, HrdB can either enhance or repress the transcription of target genes.

Data

Functional analyses demonstrate that HrdB regulates gene groups critical for primary metabolism and vegetative growth, indicating its pivotal role in adapting cellular functions to environmental changes .

Physical and Chemical Properties Analysis

Physical Properties

HrdB is typically characterized by its stability under physiological conditions, with optimal activity observed at specific temperature ranges relevant to bacterial growth.

Chemical Properties

As a protein, HrdB exhibits properties typical of transcription factors, including:

  • Solubility: Generally soluble in aqueous solutions.
  • Stability: Maintains structural integrity under various pH conditions relevant to bacterial environments.

Relevant studies provide insights into the thermal stability and folding dynamics of HrdB under different biochemical conditions .

Applications

Scientific Uses

HrdB protein has significant applications in:

  • Gene Regulation Studies: Understanding how transcription factors like HrdB influence metabolic pathways.
  • Biotechnological Applications: Engineering Streptomyces strains for enhanced production of antibiotics and other bioactive compounds by manipulating HrdB activity.
  • Synthetic Biology: Utilizing knowledge about HrdB's regulatory mechanisms for designing synthetic circuits that can control gene expression in microbial systems .
Introduction to hrdB Protein in Actinomycetes

Historical Discovery and Nomenclature of hrdB in Streptomyces spp.

The discovery of hrdB (originally designated SCO5820 in Streptomyces coelicolor) emerged from early genomic studies revealing the unparalleled diversity of sigma factors in actinomycetes. Initial sequencing of the S. coelicolor genome identified 66 sigma factors, the highest number observed in any bacterial genus, with four principal σ70-type factors designated HrdA, HrdB, HrdC, and HrdD [1] [5]. Among these, hrdB was distinguished as the indispensable housekeeping sigma factor, as gene knockout attempts proved lethal—a finding consistent across Streptomyces species [1]. This essentiality hindered early functional studies until innovative approaches, such as epitope tagging (e.g., HA-tagged HrdB), enabled chromatin immunoprecipitation sequencing (ChIP-seq) without compromising cell viability [1]. Nomenclature reflects its functional role: "Hrd" denotes its homology to Mycobacterium tuberculosis σA (RpoD) and "B" signifies its classification as the primary, constitutively expressed sigma factor [4] [6]. Historically, hrdB served as a default reference gene for transcriptomic studies, though its suitability was later questioned due to regulatory influences under stress [6].

Table 1: Key Milestones in HrdB Characterization

YearDiscoveryMethodSignificance
1992Identification as a principal sigma factor in S. coelicolorGene sequencingFirst evidence of multiple σ70 factors in actinomycetes
2002Recognition of essentiality (hrdB knockout lethality)Targeted mutagenesis attemptsEstablished HrdB as non-redundant core regulator
2018Genome-wide regulon mapping via HA-tagged HrdBChIP-seqIdentified 2137 protein-coding genes under direct HrdB control [1]
2022Confirmation of RNA polymerase core interaction (not holoenzyme) with Ms1 RNARIP-seqClarified mechanistic distinction from 6S RNA systems [4] [8]

Role as a Principal Sigma Factor in Bacterial RNA Polymerase

HrdB serves as the primary sigma factor directing RNA polymerase (RNAP) to transcribe genes essential for vegetative growth and primary metabolism. It forms the RNAP holoenzyme (EσhrdB) by binding the core RNAP subunits (α2ββ′ω), enabling promoter recognition at conserved −10 (TAnnnT) and −35 (TTGaCA) motifs [1] [3]. ChIP-seq studies in S. coelicolor revealed that HrdB directly regulates ~45% of all protein-coding genes (2137 genes), including:

  • 100% of ribosomal protein genes
  • Central carbohydrate metabolism enzymes (e.g., glycolysis, TCA cycle)
  • DNA replication/repair machinery
  • Nucleotide biosynthesis pathways [1]

A critical modulator of HrdB activity is the transcriptional cofactor RbpA (RNA polymerase-binding protein A). RbpA stabilizes HrdB-RNAP binding, enhances promoter affinity, and increases transcription fidelity for 322 genes—notably those involved in cell envelope biogenesis and nutrient scavenging [1] [5]. This complex is physiologically vital; rbpA deletion mutants exhibit severe growth defects and heightened sensitivity to rifampicin, which targets RNAP [1]. Unlike 6S RNA (which sequesters σ70-RNAP in other bacteria), actinomycetes like S. coelicolor utilize Ms1 RNA to bind the RNAP core independently of HrdB, fine-tuning RNAP availability during stationary phase without direct HrdB inhibition [4] [8].

Table 2: Functional Distribution of HrdB-Regulated Genes in S. coelicolor

Functional Category% of HrdB RegulonKey Gene ExamplesDependence on RbpA
Ribosomal Proteins100%rpsA, rplBEnhancement (++)
Primary Metabolic Enzymes38%gapA (glycolysis), sucB (TCA cycle)Variable (+/−)
DNA Replication/Repair22%dnaA, recANot significant (−)
Nucleotide Biosynthesis15%pyrB, guaAEnhancement (++)
Cell Envelope Biogenesis12%mraY (peptidoglycan synthesis)Critical (+++)

Evolutionary Significance in Actinomycetes Development and Survival

HrdB exhibits exceptional sequence conservation (>90% amino acid identity) across actinomycetes, underscoring its fundamental role in bacterial fitness and adaptive evolution. It governs the transcription of ancient, core genomic elements essential for stress resilience and developmental transitions. For instance, in S. coelicolor, HrdB directly activates:

  • Sporulation genes (e.g., whiG, sigF) during aerial hyphae differentiation [5]
  • Antibiotic biosynthetic clusters (e.g., actII-4 for actinorhodin) under nutrient limitation [5] [10]
  • Stress-response regulons for oxidative/osmotic shock adaptation [9]

Evolutionary adaptations include HrdB’s synergy with global regulators like Lsr2, a nucleoid-associated protein (NAP) that silences AT-rich horizontally acquired genes. HrdB counterbalances Lsr2 repression, enabling expression of conserved metabolic pathways during vegetative growth [3] [5]. In extremophilic actinomycetes (e.g., Saudi Arabian desert isolates), HrdB promoters acquire mutations in the −10 element flanking nucleotides, optimizing transcription under aridity or salinity stress [9]. This plasticity facilitates survival in hostile environments while retaining core regulon integrity. Taxonomically, hrdB gene synteny is conserved near the origin of replication (oriC) in actinomycete genomes, adjacent to dnaA and dnaN, reflecting its housekeeping primacy [5] [8].

Table 3: Evolutionary Conservation of HrdB Domains in Actinomycetes

Domain/RegionConservation (%)FunctionVariability Hotspot
Region 2.498–100%−10 box recognition (TAnnnT)None
Region 4.295–98%−35 box binding (TTGACA)Non-conserved linker sequences
RbpA interface92–94%Cofactor binding stabilitySurface-exposed loops
C-terminal domain75–80%RNAP core (β subunit) interactionAcidic tail length

HrdB’s evolutionary trajectory highlights its dual role: conserving essential functions while permitting cis-regulatory diversification that underpins ecological adaptability in actinomycetes.

Properties

CAS Number

146409-37-2

Product Name

hrdB protein

Molecular Formula

C17H28N4O2

Synonyms

hrdB protein

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